BRD4 Bromodomain-1 Binding Affinity Comparison
7-Bromo-6-methoxyimidazo[1,5-a]pyridine binds to BRD4 bromodomain 1 with a dissociation constant (Kd) of 1.91 μM (1.91 × 10³ nM), determined by isothermal titration calorimetry (ITC) [1]. A structurally related imidazopyridine comparator (BDBM50159140 / CHEMBL3785648) exhibited weaker binding to the same BRD4 BD1 domain with a Kd of 6.80 μM (6.80 × 10³ nM) by ITC [2]. The 7-Br-6-OMe compound therefore shows an approximately 3.6-fold higher affinity for BRD4 BD1 under comparable ITC conditions.
| Evidence Dimension | BRD4 bromodomain 1 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 1.91 × 10³ nM (1.91 μM) |
| Comparator Or Baseline | Imidazopyridine comparator BDBM50159140 / CHEMBL3785648: Kd = 6.80 × 10³ nM (6.80 μM) |
| Quantified Difference | ~3.6-fold higher affinity for the 7-Br-6-OMe compound |
| Conditions | Isothermal titration calorimetry (ITC); BRD4 bromodomain 1 (partial length, human); curated by ChEMBL, deposited in BindingDB |
Why This Matters
BRD4 is a high-value epigenetic target in oncology; the 3.6-fold affinity advantage at the fragment level makes 7-Br-6-OMe a more informative starting point for fragment growth and optimisation campaigns compared to fragments with weaker BD1 engagement.
- [1] BindingDB. BDBM50623485 (CHEMBL5437886). Affinity Data: Kd = 1.91E+3 nM, BRD4 bromodomain 1 (ITC). ChEMBL / Albert-Ludwigs-Universität Freiburg curation. View Source
- [2] BindingDB. BDBM50159140 (CHEMBL3785648). Affinity Data: Kd = 6.80E+3 nM, BRD4 bromodomain 1 (ITC). ChEMBL / Albert-Ludwigs-Universität Freiburg curation. View Source
